7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and phenylpiperazinyl groups in the structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of Phenylpiperazinyl Group: This can be done through a nucleophilic substitution reaction using phenylpiperazine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienopyrimidine core.
Reduction: Reduction reactions may target the fluorophenyl or phenylpiperazinyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, strong bases or acids.
Major Products
Oxidation Products: Oxidized derivatives of the thienopyrimidine core.
Reduction Products: Reduced forms of the fluorophenyl or phenylpiperazinyl groups.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The presence of fluorophenyl and phenylpiperazinyl groups suggests potential interactions with neurotransmitter receptors or enzymes involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- 7-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The unique combination of fluorophenyl and phenylpiperazinyl groups in “7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” may confer distinct pharmacological properties compared to its analogs. This could result in different binding affinities, selectivity, and efficacy in biological systems.
Properties
Molecular Formula |
C22H19FN4OS |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H19FN4OS/c23-18-9-5-4-8-16(18)17-14-29-20-19(17)24-22(25-21(20)28)27-12-10-26(11-13-27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,24,25,28) |
InChI Key |
VOEUQDMTEXOXDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Origin of Product |
United States |
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